molecular formula C10H13NO3 B15365459 Methyl 5-amino-3-methoxy-2-methylbenzoate

Methyl 5-amino-3-methoxy-2-methylbenzoate

Cat. No.: B15365459
M. Wt: 195.21 g/mol
InChI Key: OGAGUGGFOSDHJS-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-methoxy-2-methylbenzoate is an organic compound belonging to the class of benzoates. It is characterized by the presence of a methoxy group (-OCH₃), an amino group (-NH₂), and a methyl group (-CH₃) attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-methylaniline as the starting material.

  • Reaction Steps: The process involves the following steps:

    • Nitration of 2-methylaniline to form 2-methyl-5-nitroaniline.

    • Reduction of the nitro group to an amino group, resulting in 2-methyl-5-aminobenzene.

    • Methylation of the amino group to form 2-methyl-5-amino-3-methoxybenzoic acid.

    • Esterification of the carboxylic acid group with methanol to yield this compound.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in electrophilic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and iron(III) bromide (FeBr₃).

Major Products Formed:

  • Oxidation: this compound can be oxidized to form 5-amino-3-methoxy-2-methylbenzoic acid.

  • Reduction: Reduction can yield 2-methyl-5-aminobenzene.

  • Substitution: Substitution reactions can produce brominated derivatives of the compound.

Scientific Research Applications

Methyl 5-amino-3-methoxy-2-methylbenzoate has various applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 5-amino-3-methoxy-2-methylbenzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 3-amino-2-methoxy-5-methylbenzoate: Similar structure but different positions of substituents.

  • Methyl 2-amino-3-methoxy-5-methylbenzoate: Another positional isomer with different chemical properties.

Uniqueness: Methyl 5-amino-3-methoxy-2-methylbenzoate is unique due to its specific arrangement of functional groups, which influences its reactivity and applications.

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Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 5-amino-3-methoxy-2-methylbenzoate

InChI

InChI=1S/C10H13NO3/c1-6-8(10(12)14-3)4-7(11)5-9(6)13-2/h4-5H,11H2,1-3H3

InChI Key

OGAGUGGFOSDHJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1OC)N)C(=O)OC

Origin of Product

United States

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